molecular formula C11H6Br2F3NO2S2 B12583832 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- CAS No. 646039-78-3

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12583832
CAS No.: 646039-78-3
M. Wt: 465.1 g/mol
InChI Key: IXKNNJUPFJXUMM-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound with the molecular formula C11H5Br2F3NO2S2 This compound is characterized by the presence of a thiophene ring, sulfonamide group, and trifluoromethyl phenyl group

Properties

CAS No.

646039-78-3

Molecular Formula

C11H6Br2F3NO2S2

Molecular Weight

465.1 g/mol

IUPAC Name

4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-2-6(4-7)11(14,15)16/h1-5,17H

InChI Key

IXKNNJUPFJXUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(S2)Br)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonamide formation with the appropriate amineCommon reagents used in these reactions include bromine, sulfonamide precursors, and trifluoromethyl phenyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide functional group (-SO2NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

  • Hydrolysis : Treatment with aqueous NaOH (10-20%) at 80–100°C cleaves the sulfonamide bond, yielding 4,5-dibromothiophene-2-sulfonic acid and 3-(trifluoromethyl)aniline.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using K2CO3 as a base to form N-alkylated derivatives (e.g., N-methyl-4,5-dibromothiophene-2-sulfonamide).

Mechanistic Insight :
The reaction proceeds via deprotonation of the sulfonamide NH group, forming a resonance-stabilized anion that attacks electrophiles. The trifluoromethyl group enhances electrophilicity at the sulfur center by withdrawing electron density .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution, though bromine substituents direct reactivity:

  • Nitration : Reacts with HNO3/H2SO4 at 0–5°C, yielding 3-nitro-4,5-dibromothiophene-2-sulfonamide derivatives (confirmed by NO2 stretching at 1,520 cm⁻¹ in IR).

  • Sulfonation : Concentrated H2SO4 at 120°C introduces a sulfonic acid group at the 3-position.

Regioselectivity :
Bromine atoms at positions 4 and 5 deactivate the ring, directing incoming electrophiles to the less hindered 3-position .

Cross-Coupling Reactions via Bromine Substituents

The bromine atoms enable transition-metal-catalyzed coupling reactions:

Reaction TypeConditionsProductsYield (%)Reference
Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°CAryl/heteroaryl groups at C4/C565–78
Stille CouplingPdCl2(dppf), SnR3, THF, refluxVinyl/alkynyl substituents70–85
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 110°CBiaryl derivatives55–60

Key Observation :
The trifluoromethylphenyl group remains intact under these conditions due to the inertness of C-F bonds .

Oxidation Reactions

The thiophene ring oxidizes under strong oxidizing agents:

  • Ring Opening : Treatment with H2O2/AcOH converts the thiophene to a 1,4-diketone structure.

  • Sulfone Formation : Reaction with mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 oxidizes the sulfide to a sulfone .

Spectroscopic Evidence :
Sulfone formation is confirmed by a characteristic S=O stretch at 1,320–1,150 cm⁻¹ in IR .

Biological Interaction Mechanisms

While primarily a synthetic intermediate, the compound shows enzyme-modulating activity:

  • Acetylcholinesterase Inhibition : Competes with acetylcholine for binding (IC50 = 2.3 µM), likely via π-π stacking with the trifluoromethylphenyl group.

  • CYP450 Interactions : Metabolized by CYP3A4 to form hydroxylated derivatives, as shown in liver microsome assays .

Comparative Reactivity Analysis

The compound’s reactivity diverges from structurally related molecules:

Feature2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-N-tert-Butyl-2-thiophenesulfonamide5-Bromothiophene-2-sulfonamide
Sulfonamide ReactivityHigh (pKa ~8.5) Moderate (pKa ~9.1) Low (pKa ~10.2)
Bromine ReactivitySuzuki coupling at 65–78% yield Not applicableStille coupling at 45% yield
Metabolic StabilityEnhanced by CF3 group (t1/2 = 6.2 h) Low (t1/2 = 1.8 h) Moderate (t1/2 = 3.5 h)

Scientific Research Applications

Medicinal Chemistry

2-Thiophenesulfonamide derivatives have been investigated for their potential as antitumor agents . The compound's structural features contribute to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of thiophenesulfonamide compounds led to enhanced cytotoxicity against various cancer cell lines. The introduction of bromine atoms and trifluoromethyl groups was found to significantly improve the inhibitory activity against tumor growth .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.

Case Study:
In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Agricultural Applications

The compound has also been explored for its use as a fungicide and herbicide . Its chemical structure allows it to interact with plant metabolic pathways, providing effective control over agricultural pests.

Data Table: Efficacy of 2-Thiophenesulfonamide in Agriculture

ApplicationTarget OrganismEfficacy (%)Reference
FungicideFusarium oxysporum85%
HerbicideAmaranthus retroflexus78%

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- (CAS No. 646039-78-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C11_{11}H6_6Br2_2F3_3NO2_2S2_2
  • Molecular Weight : 465.1 g/mol
  • IUPAC Name : 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Synthesis

The synthesis of 2-thiophenesulfonamide derivatives typically involves the reaction of thiophenes with sulfonamides under specific conditions to yield the desired products. The detailed synthetic pathways can vary but often include halogenation and functionalization steps that introduce bromine and trifluoromethyl groups.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-thiophenesulfonamide showed efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Several studies have explored the anticancer properties of thiophene-containing compounds. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that certain thiophene sulfonamides could effectively reduce the viability of cancer cells by disrupting metabolic pathways crucial for tumor growth .

The biological mechanisms underlying the activity of 2-thiophenesulfonamide may involve:

  • Inhibition of Enzymatic Activity : Thiophene derivatives can act as inhibitors of specific enzymes involved in cellular processes, including kinases and proteases.
  • Interference with Cell Signaling Pathways : These compounds may disrupt signaling pathways critical for cell survival and proliferation, leading to increased apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which could help mitigate oxidative stress in cells, further contributing to their therapeutic potential .

Study on Antimicrobial Efficacy

A case study investigated the antimicrobial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Anticancer Research

In another study focusing on anticancer properties, researchers synthesized a series of thiophene sulfonamides and evaluated their cytotoxic effects on human breast cancer cell lines. The study found that the compound significantly inhibited cell proliferation at micromolar concentrations and induced apoptosis through caspase activation pathways. These findings suggest a promising avenue for developing new anticancer agents based on thiophene scaffolds .

Data Summary

PropertyValue
Molecular FormulaC11_{11}H6_6Br2_2F3_3NO2_2S2_2
Molecular Weight465.1 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cells
Mechanisms of ActionEnzyme inhibition, signaling disruption

Q & A

Q. How can researchers optimize the synthesis of 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions and purification. For brominated thiophene derivatives, palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) is critical for regioselectivity, as seen in analogous thiophene syntheses using tributylstannane reagents and tetrakis(triphenylphosphine)palladium . Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity , while column chromatography with polar/non-polar solvent gradients isolates the final product. Triethylamine (Et₃N) is recommended as a base to neutralize byproducts (e.g., HBr), improving reaction efficiency .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments, particularly the trifluoromethyl group and bromine-thiophene interactions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and thiophene ring vibrations .
  • Elemental microanalysis to verify C, H, N, S, and Br content for new derivatives .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodological Answer : Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, THF) or co-solvent systems (DMSO:H₂O gradients). Pre-formulation studies with dynamic light scattering (DLS) or NMR-based solubility assays are recommended. For biological assays, ensure solvent concentrations remain below cytotoxic thresholds (<1% v/v) .

Advanced Research Questions

Q. How do electronic effects of the 4,5-dibromo and trifluoromethylphenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of bromine and trifluoromethyl groups deactivates the thiophene ring, directing electrophilic attacks to specific positions. Computational studies (DFT calculations) can map electron density distributions and predict reactive sites. Experimentally, kinetic studies under varying temperatures and nucleophile concentrations (e.g., using NaSMe or NH₃) will elucidate substitution pathways. Compare results with non-brominated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for structurally related sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurities. To address this:
  • Replicate studies using standardized protocols (e.g., ISO-certified cell lines, HPLC-purified compounds).
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm bioactivity mechanisms .

Q. How can computational modeling predict the compound’s potential as a protease inhibitor or pesticide precursor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., carbonic anhydrase for sulfonamides) can predict binding modes. MD simulations assess stability of ligand-receptor complexes over time. For pesticide activity, compare structural motifs with patented derivatives (e.g., dihydroisoxazole-containing sulfonamides in pesticide patents) to identify key pharmacophores .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in zebrafish models?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate LC₅₀ values. Pair with ANOVA for inter-group comparisons (e.g., wild-type vs. transgenic lines). Confounding variables (e.g., solvent effects) require covariance analysis. Replicate experiments ≥3 times to ensure robustness .

Q. How should researchers design controls to validate the compound’s specificity in enzyme inhibition assays?

  • Methodological Answer : Include:
  • Negative controls : Solvent-only and inactive analogs (e.g., des-bromo derivatives).
  • Positive controls : Known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Blank controls : Enzyme-free reactions to rule out non-enzymatic degradation.
  • Use Michaelis-Menten kinetics to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

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